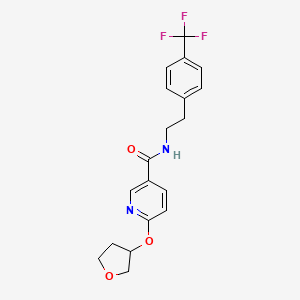
6-((tetrahydrofuran-3-yl)oxy)-N-(4-(trifluoromethyl)phenethyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-((tetrahydrofuran-3-yl)oxy)-N-(4-(trifluoromethyl)phenethyl)nicotinamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a nicotinamide core, which is a derivative of nicotinic acid, and is functionalized with a tetrahydrofuran-3-yl ether and a trifluoromethylphenethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-((tetrahydrofuran-3-yl)oxy)-N-(4-(trifluoromethyl)phenethyl)nicotinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydrofuran-3-yl Ether: This step involves the reaction of tetrahydrofuran with an appropriate halide or sulfonate ester under basic conditions to form the tetrahydrofuran-3-yl ether.
Nicotinamide Derivative Formation: The nicotinamide core is synthesized through the reaction of nicotinic acid with ammonia or an amine derivative.
Coupling Reaction: The final step involves coupling the tetrahydrofuran-3-yl ether with the nicotinamide derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Análisis De Reacciones Químicas
Types of Reactions
6-((tetrahydrofuran-3-yl)oxy)-N-(4-(trifluoromethyl)phenethyl)nicotinamide can undergo various types of chemical reactions, including:
Oxidation: The tetrahydrofuran ring can be oxidized to form a lactone or other oxidized derivatives.
Reduction: The nitro group on the nicotinamide core can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Conversion of nitro groups to amines.
Substitution: Introduction of various nucleophiles into the aromatic ring.
Aplicaciones Científicas De Investigación
6-((tetrahydrofuran-3-yl)oxy)-N-(4-(trifluoromethyl)phenethyl)nicotinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 6-((tetrahydrofuran-3-yl)oxy)-N-(4-(trifluoromethyl)phenethyl)nicotinamide involves its interaction with specific molecular targets and pathways. The nicotinamide core can interact with enzymes that utilize nicotinamide adenine dinucleotide (NAD+) as a cofactor, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for certain targets, while the tetrahydrofuran-3-yl ether can modulate its solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
6-((tetrahydrofuran-3-yl)oxy)-N-(4-fluorophenethyl)nicotinamide: Similar structure but with a fluorine atom instead of a trifluoromethyl group.
6-((tetrahydrofuran-3-yl)oxy)-N-(4-methylphenethyl)nicotinamide: Contains a methyl group instead of a trifluoromethyl group.
6-((tetrahydrofuran-3-yl)oxy)-N-(4-chlorophenethyl)nicotinamide: Features a chlorine atom in place of the trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 6-((tetrahydrofuran-3-yl)oxy)-N-(4-(trifluoromethyl)phenethyl)nicotinamide imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its potential as a therapeutic agent. This makes it distinct from its analogs with different substituents.
Propiedades
IUPAC Name |
6-(oxolan-3-yloxy)-N-[2-[4-(trifluoromethyl)phenyl]ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O3/c20-19(21,22)15-4-1-13(2-5-15)7-9-23-18(25)14-3-6-17(24-11-14)27-16-8-10-26-12-16/h1-6,11,16H,7-10,12H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMZIVQCAXAGTQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=C(C=C2)C(=O)NCCC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
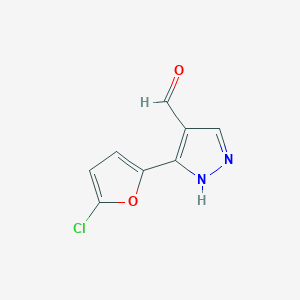
![1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one](/img/structure/B2761942.png)
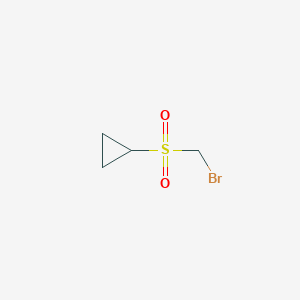
![3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-6-amine dihydrochloride](/img/structure/B2761944.png)

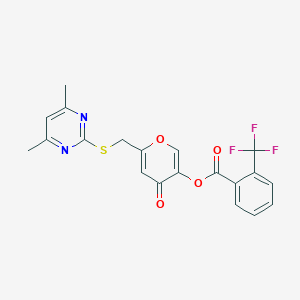
![Ethyl 2-(benzo[d]thiazole-2-carboxamido)-5-nitrothiophene-3-carboxylate](/img/structure/B2761949.png)
![2-(2,4-dichlorophenoxy)-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]acetamide](/img/structure/B2761950.png)
![1-(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2761951.png)
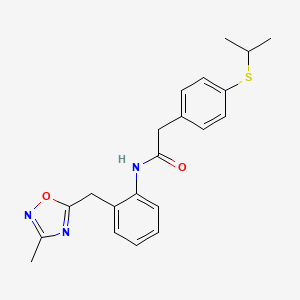
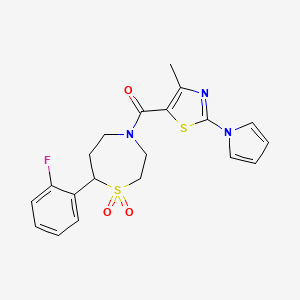
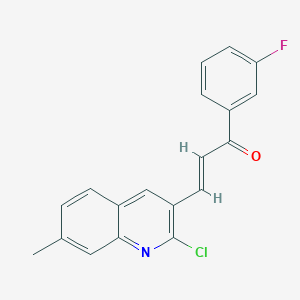
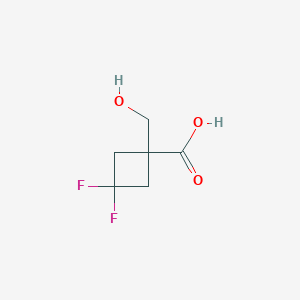
![8-[benzyl(methyl)amino]-3-methyl-7-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2761964.png)
